molecular formula C13H16O5 B2503304 Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate CAS No. 824946-13-6

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate

Cat. No.: B2503304
CAS No.: 824946-13-6
M. Wt: 252.266
InChI Key: RATSQICEXWWYHH-UHFFFAOYSA-N
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Description

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate (CAS 824946-13-6) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a reactive formyl group and a phenoxyacetate ester moiety, making it a versatile building block for the synthesis of more complex molecules. Its structure is particularly relevant in the development of novel pharmaceutical candidates; the formyl group readily undergoes condensation reactions with amines to form Schiff bases, a class of compounds widely investigated for their antimicrobial properties, including activity against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the acetoxybenzoate core is a common motif in non-steroidal anti-inflammatory drug (NSAID) research, as seen in studies involving the structural modification of aspirin to develop new anti-tumor agents . Researchers utilize this compound to create diverse libraries of derivatives for screening against various biological targets. It is supplied for laboratory research purposes only. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

propan-2-yl 2-(4-formyl-2-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-9(2)18-13(15)8-17-11-5-4-10(7-14)6-12(11)16-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATSQICEXWWYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article synthesizes current research findings related to its biological activity, including its mechanisms of action, effects on various cell lines, and potential applications in medicine.

Chemical Structure and Properties

This compound features a methoxy group and a formyl group attached to a phenoxyacetate backbone. These functional groups are crucial for its biological activity, influencing its reactivity and interaction with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group affects the compound’s electronic properties, enhancing its reactivity and stability in biological systems. This dual functionality allows it to modulate various biochemical pathways.

Antiproliferative Effects

Recent studies have shown that this compound exhibits significant antiproliferative effects on cancer cell lines. For instance, in vitro assays demonstrated that treatment with this compound led to:

  • G2/M Cell Cycle Arrest : A dose-dependent increase in G2/M phase arrest was observed in A375 melanoma cells, indicating a disruption in cell cycle progression .
  • Induction of Apoptosis : The percentage of apoptotic cells increased significantly after treatment, suggesting that the compound triggers programmed cell death pathways .

Inhibition of Cell Migration

The compound also showed efficacy in inhibiting the migration of cancer cells. Wound healing assays revealed that it effectively reduced the migratory capacity of A375 cells, which is crucial for preventing metastasis in cancer .

Modulation of Signaling Pathways

This compound was found to influence key signaling pathways involved in cancer progression:

  • PI3K/NF-kB Pathway : Treatment resulted in decreased expression of NF-kB and MMP-9, proteins associated with cell survival and metastasis. This suggests that the compound may inhibit tumor progression by modulating these pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for further exploration as an antimicrobial agent .

Case Studies and Experimental Findings

StudyCell LineConcentrationObserved Effect
A3750.2 - 1 μMInduced apoptosis and G2/M arrest
E. coli250 - 1000 μg/mlZone of inhibition measured
VariousNot specifiedAntioxidant and anti-inflammatory effects

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of propan-2-yl (4-formyl-2-methoxyphenoxy)acetate exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics. These findings suggest that such compounds may serve as lead structures for the development of new anticancer agents .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AMCF720.12
Compound BHeLa10.84
Compound CA54924.57

Antimicrobial Activity

This compound and its derivatives have also been evaluated for antimicrobial activity against various pathogens such as E. coli, S. aureus, and A. flavus. The results indicate that certain derivatives possess notable antibacterial and antifungal properties, making them candidates for further investigation in pharmaceutical applications .

Table 2: Antimicrobial Activity Against Pathogens

Compound NamePathogen TestedZone of Inhibition (mm)
Compound DE. coli5
Compound ES. aureus8
Compound FA. flavus6

Neurological Disorders

Emerging research suggests that compounds similar to this compound may have potential applications in treating neurological disorders such as Alzheimer's disease and type 2 diabetes mellitus. These compounds are being studied for their ability to inhibit specific phosphodiesterases, which play a role in cellular signaling pathways relevant to these diseases .

Cardiovascular Health

Another area of interest is the potential use of these compounds in cardiovascular health management. Some derivatives have shown promise as antagonists for mineralocorticoid receptors, which are implicated in conditions like heart failure and diabetic nephropathy . This suggests a dual action where these compounds could address both metabolic and cardiovascular issues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares propan-2-yl (4-formyl-2-methoxyphenoxy)acetate with analogous compounds, highlighting structural variations, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Ester Group Substituents Key Applications/Notes References
This compound 824946-13-6 C₁₃H₁₆O₅ 252.26 g/mol Propan-2-yl 4-formyl-2-methoxy Research chemical, synthetic intermediate; higher lipophilicity due to bulky isopropyl group
Methyl (4-formyl-2-methoxyphenoxy)acetate 79317-30-9 C₁₁H₁₂O₅ 224.21 g/mol Methyl 4-formyl-2-methoxy Model compound for fungal alcohol metabolism studies; lower molecular weight enhances solubility
Ethyl (4-formyl-2-methoxyphenoxy)acetate N/A C₁₂H₁₄O₅ 238.24 g/mol Ethyl 4-formyl-2-methoxy Commercial availability; moderate lipophilicity balances reactivity and solubility
2-Ethoxy-4-formylphenyl acetate 72207-94-4 C₁₁H₁₂O₄ 208.21 g/mol Ethyl 4-formyl-2-ethoxy Structural similarity score: 0.92; ethoxy group alters electronic properties
2-(4-Formylphenoxy)acetic acid 22042-71-3 C₉H₈O₄ 180.16 g/mol N/A (acid) 4-formyl Precursor for ester derivatives; used in Mannich reactions

Structural and Functional Insights

  • Substituent Effects: The 2-methoxy group stabilizes the aromatic ring via electron donation, while the 4-formyl group enables nucleophilic additions (e.g., Knoevenagel condensations) for further functionalization .
  • Synthetic Utility: this compound is synthesized via Knoevenagel condensation, analogous to methods for methyl and ethyl analogs, but requires tailored hydrolysis conditions due to ester stability .

Physicochemical Properties

  • Boiling/Melting Points: While direct data for the propan-2-yl derivative are scarce, its higher molecular weight and lipophilicity suggest elevated boiling points relative to methyl and ethyl analogs. For example, methyl (4-formyl-2-methoxyphenoxy)acetate has a boiling point of 345.1°C .
  • Solubility : The isopropyl group reduces aqueous solubility compared to methyl or ethyl esters, favoring organic solvents like dichloromethane or ethyl acetate .

Q & A

Basic: What are the standard synthetic routes for preparing Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-formyl-2-methoxyphenol and propan-2-yl bromoacetate under basic conditions. Key steps include:

  • Reacting the phenolic precursor with potassium carbonate in a polar aprotic solvent (e.g., DMF or acetone) under reflux .
  • Monitoring reaction progress via thin-layer chromatography (TLC) to confirm intermediate formation.
  • Purification via recrystallization or column chromatography to isolate the ester product .
  • Characterization using 1^1H/13^13C NMR and IR spectroscopy to verify functional groups (e.g., formyl, methoxy, ester) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., formyl proton at ~9.8 ppm, methoxy at ~3.8 ppm). 13^13C NMR confirms carbonyl (ester: ~170 ppm) and aromatic carbons .
  • IR Spectroscopy : Detects C=O stretches (ester: ~1750 cm1^{-1}, formyl: ~1680 cm1^{-1}) and C-O-C ether linkages (~1250 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in its structural elucidation?

Methodological Answer:
Single-crystal X-ray diffraction with programs like SHELXL refines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example:

  • Crystallize the compound using slow evaporation in a solvent like ethyl acetate/hexane.
  • Collect diffraction data and refine using SHELXL to resolve discrepancies between spectroscopic and computational models .
  • Analyze packing diagrams to assess hydrogen-bonding networks, which influence stability and reactivity .

Basic: What biological activities are associated with this compound?

Methodological Answer:
Preliminary studies on structurally related phenoxyacetates suggest:

  • Antioxidant activity : Scavenging free radicals via the formyl/methoxy groups, measured via DPPH assays .
  • Anti-inflammatory effects : Inhibition of COX-2 enzymes in vitro .
  • Anticancer potential : Cytotoxicity assays (e.g., MTT) on cancer cell lines to evaluate IC50_{50} values .

Advanced: How can molecular docking predict its interactions with biological targets?

Methodological Answer:
Use AutoDock4 to model ligand-receptor interactions:

  • Prepare the compound’s 3D structure (e.g., optimize geometry with Gaussian) and target protein (e.g., COX-2 from PDB).
  • Define flexible residues in the receptor’s active site.
  • Run docking simulations to calculate binding affinities and identify key interactions (e.g., hydrogen bonds with Ser530, hydrophobic contacts) .
  • Validate results with MD simulations to assess stability .

Advanced: How to resolve contradictions between experimental and computational data?

Methodological Answer:
Discrepancies (e.g., NMR shifts vs. DFT predictions) require:

  • Multi-technique validation : Cross-check with X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) .
  • Solvent effects : Re-run computational models incorporating solvent parameters (e.g., PCM in Gaussian) .
  • Conformational analysis : Compare Boltzmann-weighted DFT geometries with experimental data .

Basic: What safety protocols are critical during its synthesis?

Methodological Answer:

  • PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact with irritants (e.g., bromoacetate) .
  • Ventilation : Use fume hoods to handle volatile solvents (e.g., DMF) .
  • Waste disposal : Segregate halogenated waste (e.g., from bromoacetate reactions) for professional treatment .

Advanced: How to model its pharmacokinetic properties computationally?

Methodological Answer:

  • Lipophilicity (LogP) : Predict using software like MarvinSuite or Molinspiration to assess membrane permeability .
  • ADMET profiling : Tools like SwissADME evaluate absorption, metabolism, and toxicity. For example, the methoxy group may enhance metabolic stability .
  • QSAR models : Relate structural features (e.g., formyl substituent) to bioactivity using training datasets .

Advanced: What synthetic strategies enable functional group diversification?

Methodological Answer:

  • Aldehyde modifications : Condense the formyl group with amines (e.g., Schiff base formation) for bioactive derivatives .
  • Ester hydrolysis : Convert the propan-2-yl ester to a carboxylic acid for salt formation or conjugation .
  • Electrophilic substitution : Introduce halogens or nitro groups at the aromatic ring for SAR studies .

Advanced: How does this compound compare to structural analogs in medicinal applications?

Methodological Answer:
Comparative analysis involves:

  • Bioactivity profiling : Test analogs (e.g., ethyl or methyl esters) in parallel assays to determine substituent effects on potency .
  • Crystallographic studies : Compare binding modes (e.g., propan-2-yl vs. tert-butyl esters) in target proteins .
  • Thermodynamic solubility : Measure via shake-flask methods to assess formulation viability vs. analogs .

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